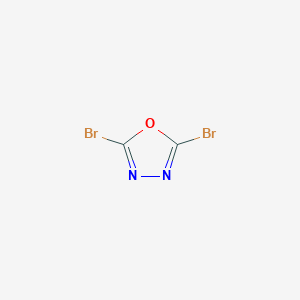

2,5-Dibromo-1,3,4-oxadiazole

Description

BenchChem offers high-quality 2,5-Dibromo-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromo-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2N2O/c3-1-5-6-2(4)7-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNPYEHHPCQONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dibromo-1,3,4-oxadiazole chemical structure and properties

An In-depth Technical Guide to 2,5-Dibromo-1,3,4-oxadiazole: A Versatile Heterocyclic Building Block

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is a cornerstone in modern medicinal chemistry and materials science due to its remarkable chemical and thermal stability, as well as its unique electronic properties.[1][2] The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent component for electron-transporting materials, which are pivotal in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).[1][3] In the realm of drug discovery, the 1,3,4-oxadiazole core is recognized as a privileged pharmacophore and a bioisostere of amide and ester groups. This substitution can lead to enhanced pharmacokinetic profiles, including improved metabolic stability.[1][4] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]

2,5-Dibromo-1,3,4-oxadiazole is a key intermediate, offering two reactive bromine atoms that serve as versatile handles for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and materials science.

Chemical Structure and Physicochemical Properties

2,5-Dibromo-1,3,4-oxadiazole is a symmetrical molecule with the chemical formula C₂Br₂N₂O.[7] The central 1,3,4-oxadiazole ring is flanked by two bromine atoms at the 2 and 5 positions.

Table 1: Physicochemical Properties of 2,5-Dibromo-1,3,4-oxadiazole

| Property | Value | Source |

| Molecular Formula | C₂Br₂N₂O | [7] |

| Molecular Weight | 227.84 g/mol | [7] |

| IUPAC Name | 2,5-dibromo-1,3,4-oxadiazole | [7] |

| CAS Number | 86285-89-4 | [7] |

| Canonical SMILES | C1(=N/N=C(\O1)Br)Br | [7] |

| InChI Key | YLNPYEHHPCQONM-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area | 38.9 Ų | [7] |

| XLogP3 | 1.8 | [7] |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | Soluble in many organic solvents | [8] |

Synthesis of 2,5-Dibromo-1,3,4-oxadiazole

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several established methods.[4] A common and effective approach is the cyclodehydration of N,N'-diacylhydrazines. For 2,5-Dibromo-1,3,4-oxadiazole, a plausible synthetic route involves the reaction of oxalyl dihydrazide with a brominating agent followed by cyclization, or the direct cyclization of a dibrominated diacylhydrazine precursor. A general and robust method involves the use of a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Synthesis via Cyclodehydration

Disclaimer: This is a representative protocol based on general methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. Researchers should consult the primary literature and perform a thorough risk assessment before conducting any experiment.

Materials:

-

N,N'-bis(bromoacetyl)hydrazine

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., dry toluene)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N,N'-bis(bromoacetyl)hydrazine in an inert solvent.

-

Slowly add phosphorus oxychloride (a common molar excess is 2-5 equivalents) to the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, stir the reaction mixture at room temperature for a designated period (e.g., 30 minutes).

-

Heat the reaction mixture to reflux (typically 80-110 °C) for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Reactivity and Synthetic Utility

The bromine atoms at the 2 and 5 positions of the 1,3,4-oxadiazole ring are the key to the synthetic versatility of 2,5-Dibromo-1,3,4-oxadiazole. These atoms are susceptible to nucleophilic substitution and can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the introduction of a wide range of functional groups, including aryl, heteroaryl, and alkyl moieties, enabling the construction of large, π-conjugated systems with tailored electronic and photophysical properties for materials science applications or the exploration of structure-activity relationships (SAR) in drug discovery.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. 2,5-Dibromo-1,3,4-oxadiazole | C2Br2N2O | CID 101768226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

An In-depth Technical Guide to 2,5-Dibromo-1,3,4-oxadiazole (CAS 86285-89-4): A Versatile Building Block for Medicinal and Materials Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has emerged as a "privileged scaffold" in modern chemistry. Its unique combination of high thermal and chemical stability, along with distinct electronic properties, makes it a cornerstone in both pharmaceutical design and materials science.[1] In the realm of medicinal chemistry, the 1,3,4-oxadiazole core is frequently employed as a bioisostere for amide and ester functionalities. This substitution can significantly enhance a drug candidate's metabolic stability and improve its overall pharmacokinetic profile.[1] Numerous compounds incorporating this ring system have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[2][3]

In materials science, the electron-deficient nature of the 1,3,4-oxadiazole ring makes it an exemplary component for electron-transporting materials, which are critical for the fabrication of advanced organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).[1][4]

Within this versatile class of compounds, 2,5-Dibromo-1,3,4-oxadiazole (CAS 86285-89-4) stands out not as an end-product, but as a highly strategic synthetic intermediate. Its value is derived from the two bromine atoms, which serve as reactive handles for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex 2,5-disubstituted 1,3,4-oxadiazole derivatives, enabling researchers to fine-tune molecular properties for specific applications, from drug discovery campaigns to the design of novel organic semiconductors.

Physicochemical Properties

The fundamental properties of 2,5-Dibromo-1,3,4-oxadiazole are summarized below. This data is critical for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 86285-89-4 | [5] |

| Molecular Formula | C₂Br₂N₂O | [5] |

| Molecular Weight | 227.84 g/mol | [5] |

| XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Exact Mass | 225.83774 Da | [5] |

| Topological Polar Surface Area | 38.9 Ų | [5] |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 2,5-Dibromo-1,3,4-oxadiazole is not abundant, a robust synthetic route can be proposed based on well-established methods for forming the 1,3,4-oxadiazole core. The most common and effective methods involve the dehydrative cyclization of N,N'-diacylhydrazine precursors.[6][7]

A plausible and efficient approach involves the reaction of oxalyl dihydrazide with a suitable brominating and cyclizing agent. Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this type of transformation.[6][7]

Caption: Proposed synthesis of 2,5-Dibromo-1,3,4-oxadiazole.

Exemplar Protocol: Synthesis of 2,5-Dibromo-1,3,4-oxadiazole

This protocol is a representative procedure based on established chemical principles for oxadiazole synthesis.[6]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add oxalyl dihydrazide (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) as the solvent and dehydrating agent.

Step 2: Bromination and Cyclization

-

Slowly add a brominating agent, such as phosphorus pentabromide (PBr₅) (2.2 equivalents), to the stirred suspension. The addition may be exothermic and should be controlled.

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 105 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The resulting residue is quenched by slowly pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure 2,5-Dibromo-1,3,4-oxadiazole.

Core Reactivity: A Gateway to Chemical Diversity

The synthetic power of 2,5-Dibromo-1,3,4-oxadiazole lies in the reactivity of its two C-Br bonds. These positions are prime for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the sequential or simultaneous introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, or amino substituents, creating large libraries of novel compounds for screening.[1][4]

Caption: Synthetic utility via stepwise cross-coupling reactions.

Exemplar Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for the mono-arylation of 2,5-Dibromo-1,3,4-oxadiazole.

Step 1: Reagent Preparation

-

To a flame-dried Schlenk tube under an inert atmosphere, add 2,5-Dibromo-1,3,4-oxadiazole (1 equivalent).

-

Add the desired arylboronic acid (1.1 equivalents).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents).[4]

-

Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3 equivalents).[4]

Step 2: Reaction Execution

-

Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water (e.g., 4:1 ratio).

-

Seal the tube and heat the mixture in a preheated oil bath to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel to isolate the 2-bromo-5-aryl-1,3,4-oxadiazole. This product can then be used in a second, different coupling reaction to generate unsymmetrical 2,5-disubstituted products.

Supplier Information

2,5-Dibromo-1,3,4-oxadiazole is a specialized chemical intermediate. Availability may be limited to specialty chemical suppliers who focus on building blocks for research and development. Researchers are advised to inquire with the following types of vendors. Note that the related compound, 2,5-Dibromo-1,3,4-thiadiazole, is more commonly available and care should be taken to specify the correct oxadiazole isomer.[8][9]

| Supplier Type | Notes | Potential Sources (Examples) |

| Specialty Chemical Suppliers | Companies focusing on heterocyclic building blocks for R&D. | Inquire with companies like Sigma-Aldrich, Apollo Scientific, Synthonix, or Ambeed for potential availability or custom synthesis.[8][9][10] |

| Custom Synthesis Organizations | Contract Research Organizations (CROs) that can synthesize specific molecules on demand. | Numerous CROs can perform the proposed synthesis on a fee-for-service basis. |

References

- Arora, P., Arora, V., Lamba, H.S., & Wadhwa, D. (2024). Importance of heterocyclic chemistry: A contemporary review. Int. J. Pharm. Sci. Res., 16(9), 3125-3135.

-

Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage. Org. Lett., 17, 2960-2963. Available from: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available from: [Link]

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, Article ID 342786. Available from: [Link]

-

Jain, A. K., et al. (2014). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Applied Pharmaceutical Science, 4(8), 074-079. Available from: [Link]

-

Semantic Scholar. (n.d.). Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Retrieved from [Link]

-

Asadi, S., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 9(2), 73-77. Available from: [Link]

-

Narayana Swamy Golla, et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. Available from: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(11), 7546–7550. Available from: [Link]

-

Taylor & Francis Online. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

-

Gellis, A., et al. (2014). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Arkivoc, 2014(3), 173-207. Available from: [Link]

-

PubChem. (n.d.). 2,5-Dibromo-1,3,4-oxadiazole. Retrieved from [Link]

-

Indian Journal of Chemistry. (2000). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link]

-

Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(8), 1476-1485. Available from: [Link]

-

Synthonix. (n.d.). 2,5-Dibromo-1,3,4-thiadiazole. Retrieved from [Link]

-

Mini-Reviews in Organic Chemistry. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]

-

Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]

-

Wolek, B., et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 25(21), 5183. Available from: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

Open Access Journals. (2016). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2,5-Dibromo-1,3,4-oxadiazole | C2Br2N2O | CID 101768226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dibromo-1,3,4-thiadiazole | 55981-29-8 [sigmaaldrich.com]

- 9. Synthonix, Inc > 55981-29-8 | 2,5-Dibromo-1,3,4-thiadiazole [synthonix.com]

- 10. 55981-29-8 Cas No. | 2,5-Dibromo-1,3,4-thiadiazole | Apollo [store.apolloscientific.co.uk]

Electronic properties of 2,5-dibromo-1,3,4-oxadiazole for OLED materials

Topic: Electronic Properties & Synthetic Utility of 2,5-Dibromo-Functionalized 1,3,4-Oxadiazoles for OLED Materials Content Type: Technical Whitepaper / Application Guide Audience: Material Scientists, Organic Chemists, and Device Physicists.

Executive Summary

In the architecture of Organic Light-Emitting Diodes (OLEDs), the management of charge carrier balance is the primary determinant of quantum efficiency. The 1,3,4-oxadiazole (OXD) moiety is a cornerstone electron-transporting (n-type) and hole-blocking building block due to its high electron affinity and deep Highest Occupied Molecular Orbital (HOMO) levels.

This guide focuses on the electronic properties and synthetic utility of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (hereafter referred to as 2,5-DBD ). While the simple heterocyclic ring 2,5-dibromo-1,3,4-oxadiazole exists as a highly reactive reagent, 2,5-DBD is the industry-standard "dibromo" monomer used to synthesize conjugated polymers and dendrimers via palladium-catalyzed cross-coupling. This document details its electronic structure, synthesis, and role as a strategic synthon for high-efficiency Electron Transport Layers (ETLs).

Part 1: Electronic Architecture & Mechanism

The Oxadiazole Effect

The 1,3,4-oxadiazole ring is electron-deficient due to the presence of two pyridine-like nitrogen atoms and one oxygen atom. When incorporated into a conjugated backbone, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, facilitating electron injection from high-work-function cathodes (like Al or Ag/Mg).

Frontier Molecular Orbitals (FMO) of 2,5-DBD

The bromine substituents on the phenyl rings of 2,5-DBD serve two purposes: they are reactive handles for polymerization and they exert a weak inductive electron-withdrawing effect (-I), further stabilizing the orbitals compared to the non-halogenated parent (PBD).

Table 1: Electronic Properties of 2,5-DBD and Derivatives

| Property | Value (Approx.) | Significance in OLEDs |

| HOMO Level | -6.5 to -6.9 eV | Hole Blocking: The deep HOMO creates a massive energy barrier for holes arriving from the Emissive Layer (EML), confining excitons within the EML. |

| LUMO Level | -2.8 to -3.2 eV | Electron Injection: Aligns well with common cathodes (Al, Ca) and LiF interlayers. |

| Optical Bandgap ( | ~3.8 - 4.0 eV | Transparency: Wide gap ensures the material does not absorb the emitted visible light (blue/green/red). |

| Triplet Energy ( | > 2.6 eV | Exciton Confinement: High enough to prevent triplet quenching in green/red phosphorescent devices. |

Charge Transport Mechanism

2,5-DBD derivatives operate via a hopping mechanism . The planar oxadiazole core facilitates

Part 2: Synthetic Protocols

Synthesis of the Monomer (2,5-DBD)

Context: Direct bromination of 2,5-diphenyl-1,3,4-oxadiazole is often non-selective. The preferred route is the cyclization of pre-brominated precursors.

Protocol: Dehydrative Cyclization

-

Reagents: 4-Bromobenzoic acid hydrazide (1.0 eq), 4-Bromobenzoyl chloride (1.0 eq), Phosphorus oxychloride (

, Solvent/Reagent). -

Step A (Hydrazide Formation): React 4-bromobenzoyl chloride with hydrazine hydrate in ethanol at

to yield 4-bromobenzoic acid hydrazide. -

Step B (Diacylhydrazine Formation): React the hydrazide from Step A with another equivalent of 4-bromobenzoyl chloride in NMP (N-methyl-2-pyrrolidone) with pyridine base to form

-bis(4-bromobenzoyl)hydrazine. -

Step C (Cyclization): Reflux the intermediate in

for 6–12 hours. -

Workup: Pour onto crushed ice. Neutralize with

. Filter the white precipitate. -

Purification: Recrystallize from DMF/Ethanol.

-

Validation:

should show a symmetric para-substitution pattern. Melting point: ~260°C.

-

Functionalization: Suzuki Polycondensation

The primary utility of 2,5-DBD is as a monomer for Poly(1,3,4-oxadiazole)s.

Protocol: Synthesis of Poly(9,9-dioctylfluorene-co-oxadiazole)

-

Setup: Flame-dried Schlenk flask under Argon atmosphere.

-

Reactants:

-

Monomer A: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole (1.0 eq).

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq).

-

Catalyst:

(1.0–2.0 mol%). -

Base:

(2M aqueous solution). -

Solvent: Toluene (degassed).

-

Phase Transfer Agent: Aliquat 336 (catalytic).

-

-

Procedure:

-

Mix monomers and solvent. Degas via freeze-pump-thaw (3 cycles).

-

Add catalyst and base under Argon counter-flow.

-

Reflux vigorously (

) for 48–72 hours. -

End-capping: Add phenylboronic acid (to cap bromides) followed by bromobenzene (to cap boronates) after polymerization is complete.

-

-

Precipitation: Pour the concentrated toluene solution into excess Methanol.

-

Purification: Soxhlet extraction (Methanol

Acetone

Part 3: Visualization of Logic & Workflow

Energy Level Alignment & Hole Blocking

The following diagram illustrates why 2,5-DBD derivatives are critical for device stability. The "Deep HOMO" blocks holes from leaking into the cathode, preventing non-radiative recombination.

Caption: Energy level diagram showing the Hole Blocking capability of Oxadiazole-based ETLs due to deep HOMO levels.

Synthetic Workflow for OLED Polymers

This flow details the conversion of the 2,5-DBD monomer into a functional conjugated polymer.

Caption: Synthetic pathway from acid hydrazide precursors to conjugated oxadiazole polymers via Suzuki coupling.

Part 4: Critical Analysis & Troubleshooting

Solubility Challenges

Issue: 2,5-DBD and its short-chain derivatives often exhibit poor solubility in common organic solvents (Chloroform, THF) due to strong

-

Monomer Design: Do not polymerize 2,5-DBD with another rigid, insoluble monomer. Pair it with highly soluble comonomers like 9,9-dioctylfluorene or 3-hexylthiophene to ensure the final polymer is solution-processable (Spin coating/Inkjet).

-

Temperature: Perform polymerizations at elevated temperatures (

) to keep the growing chain in solution.

Electron Mobility vs. Stability

While oxadiazoles have excellent electron affinity, they are susceptible to crystallization over time (morphological instability), which degrades the OLED interface.

-

Mitigation: Using 2,5-DBD in a copolymer (as shown in the protocol) disrupts the crystallization tendency of the oxadiazole segments, maintaining a stable amorphous film.

References

-

Kudelko, A. et al. "Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions."[1] Molecules, 2020, 25(21), 5150.[1] [Link]

-

RSC Publishing. "Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes." Journal of Materials Chemistry C. [Link]

-

ACS Publications. "Electron Transport Materials for Organic Light-Emitting Diodes."[2] Chemical Reviews. [Link]

-

ResearchGate. "Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis." [Link]

Sources

1,3,4-Oxadiazole Dihalide: Technical Guide to Scaffold Utilization

The 1,3,4-Oxadiazole Dihalide Scaffold represents a specialized, high-reactivity electrophilic core in medicinal chemistry, distinct from the more common "bottom-up" cyclization approaches. While most oxadiazoles are synthesized via the dehydration of hydrazides, the 2,5-dihalo-1,3,4-oxadiazole (specifically the dichloro- or dibromo- derivative) serves as a pre-formed "warhead" or "hub" for sequential nucleophilic aromatic substitution (SNAr).

This guide details the technical exploitation of this scaffold for generating unsymmetrical libraries, covalent modifiers, and peptidomimetics.

Executive Summary: The Electrophilic Hub

The 2,5-dichloro-1,3,4-oxadiazole scaffold functions as a heterocyclic electrophile . Unlike the standard synthesis of oxadiazoles (which builds the ring around the substituents), the dihalide approach utilizes a pre-formed, electron-deficient ring. This allows medicinal chemists to perform stepwise displacement reactions , analogous to the chemistry of cyanuric chloride, to rapidly access unsymmetrical 2,5-disubstituted derivatives.

Key Advantages:

-

Sequential Functionalization: Access to unsymmetrical libraries (

) without protecting groups. -

Covalent Inhibition: The mono-halo intermediate can act as a covalent warhead targeting cysteine residues in proteins.

-

Late-Stage Diversification: Introduce the oxadiazole core late in the synthetic route via SNAr.

Chemical Architecture & Reactivity Profile

Electronic Structure

The 1,3,4-oxadiazole ring is electron-poor due to the inductive effect of the oxygen and the electronegativity of the two nitrogen atoms. Placing halogens at the 2- and 5-positions exacerbates this electron deficiency, making the carbons highly susceptible to nucleophilic attack.

-

LUMO Character: Low-lying LUMO localized on C2/C5, facilitating SNAr.

-

Leaving Group Ability: Cl < Br < I. The dichloro scaffold is most common due to the balance of stability and reactivity.

-

Stability Warning: The ring is sensitive to hydrolytic cleavage under strongly basic conditions at high temperatures. Anhydrous conditions are preferred for substitution.

Mechanism of Action: SNAr

The reaction proceeds via a Meisenheimer-like transition state. The addition of the nucleophile is the rate-determining step, followed by the elimination of the halide.

Synthetic Methodologies

Preparation of the Scaffold (2,5-Dichloro-1,3,4-oxadiazole)

The dihalide is not typically shelf-stable for long periods and is best prepared fresh or stored under inert gas at low temperatures.

Protocol: Chlorination of 1,3,4-Oxadiazolidine-2,5-dione

-

Precursor: Start with hydrazine hydrate and urea (or phosgene equivalents) to form 1,3,4-oxadiazolidine-2,5-dione .

-

Chlorination:

-

Reagents: Phosphorus pentachloride (

) and Phosphorus oxychloride ( -

Conditions: Reflux for 4–6 hours.

-

Workup: Distillation under reduced pressure. The product is a volatile liquid/low-melting solid.

-

Stepwise Substitution (The "Hub" Strategy)

This is the core value of the scaffold. Temperature control is critical to prevent over-substitution.

| Step | Target | Nucleophile | Conditions |

| 1 | Mono-substitution | Amine ( | |

| 2 | Bis-substitution | Thiol/Amine ( |

Experimental Protocol: Sequential Displacement

-

Step 1 (Mono-functionalization):

-

Dissolve 2,5-dichloro-1,3,4-oxadiazole (

mmol) in anhydrous THF ( -

Cool to

. -

Add Nucleophile A (e.g., Aniline,

mmol) and DIPEA ( -

Stir for 1 hour. Monitor by TLC (High

shift). -

Note: Using a slight deficit of nucleophile prevents bis-substitution.

-

-

Step 2 (Hetero-functionalization):

-

Allow the reaction to warm to room temperature.

-

Add Nucleophile B (e.g., Thiophenol,

mmol) and -

Heat to

for 3 hours. -

Quench with water, extract with EtOAc.

-

Visualization: Reaction Pathways[1]

The following diagram illustrates the divergent synthesis pathways available from the dihalide scaffold.

Figure 1: Divergent synthesis workflow starting from the 2,5-dichloro-1,3,4-oxadiazole scaffold. Note the temperature-controlled selectivity.

Medicinal Chemistry Applications

Covalent Inhibitors (The "Warhead" Strategy)

The mono-chloro-oxadiazole intermediate is sufficiently electrophilic to react with cysteine residues in a protein binding pocket.

-

Mechanism: The cysteine thiol attacks C2, displacing the remaining chloride.

-

Application: Kinase inhibitors where permanent inactivation is required.

-

Design:

is a recognition motif (e.g., an aryl group) that guides the molecule to the active site; the C5-Cl is the trap.

Peptidomimetics & Linkers

The 1,3,4-oxadiazole ring is a bioisostere for amide bonds and esters.

-

Geometry: The angle between substituents is approx.

, mimicking the trans-amide bond. -

Linker Utility: Using 2,5-bis(chloromethyl)-1,3,4-oxadiazole (a homologated variant) allows for the linking of two pharmacophores with a stable, metabolic-resistant spacer.

Data Summary: Physicochemical Properties

| Property | 1,3,4-Oxadiazole Core | Impact on Drug Design |

|---|---|---|

| H-Bond Acceptors | 2 (N3, N4) | Interacts with Ser/Thr/Tyr in pockets. |

| LogP | Low (Hydrophilic) | Improves aqueous solubility compared to phenyl rings. |

| Metabolic Stability | High | Resistant to hydrolysis and P450 oxidation. |

| Dipole Moment | ~3.8 D | Strong dipole interactions. |

Alternative Scaffold: 2,5-Bis(chloromethyl)-1,3,4-oxadiazole

While the ring dihalide is an electrophile for SNAr, the alkyl dihalide is used for SN2 reactions. This is often preferred when the target molecule requires methylene spacers.

-

Synthesis: Hydrazine + Chloroacetic acid

2,5-Bis(chloromethyl)-1,3,4-oxadiazole. -

Reactivity: Classical SN2 displacement with amines or thiols.

-

Use Case: PROTAC linkers or dimerization of ligands.

References

-

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles. Organic Chemistry Portal. [Link]

-

1,3,4-Oxadiazole: A Biologically Active Scaffold. National Institutes of Health (PubMed). [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Open Medicinal Chemistry Journal. [Link]

-

2,5-Dibromo-1,3,4-oxadiazole Structure and Properties. PubChem. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI Molecules. [Link]

Solubility profile of 2,5-dibromo-1,3,4-oxadiazole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,5-Dibromo-1,3,4-Oxadiazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

Introduction to 2,5-Dibromo-1,3,4-Oxadiazole and the Imperative of its Solubility Profile

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that is considered a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The 2,5-dibromo-1,3,4-oxadiazole variant serves as a versatile synthetic intermediate, where the bromine atoms can be readily displaced to create a library of new chemical entities.[5]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[6] A compound must be in a dissolved state to be absorbed and to interact with its biological target. Poor solubility can lead to low bioavailability, necessitating higher doses and potentially increasing the risk of side effects. Therefore, a thorough understanding of the solubility of 2,5-dibromo-1,3,4-oxadiazole in a range of organic solvents is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

-

Formulation Development: Designing suitable delivery systems for potential therapeutic applications.

-

Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

-

Predicting Biological Behavior: Gaining insights into its potential absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physicochemical properties. For 2,5-dibromo-1,3,4-oxadiazole, the key characteristics are:

| Property | Value/Description | Source |

| Molecular Formula | C₂Br₂N₂O | PubChem |

| Molecular Weight | 227.84 g/mol | PubChem |

| Structure | A five-membered 1,3,4-oxadiazole ring with bromine atoms at the 2 and 5 positions. | PubChem |

| Calculated XLogP3 | 1.8 | PubChem |

| Polarity | The oxadiazole ring itself has polar characteristics due to the presence of electronegative nitrogen and oxygen atoms. However, the symmetrical substitution with two bromine atoms and the overall molecular shape can reduce the net dipole moment, leading to a more nonpolar character. The XLogP3 value of 1.8 suggests a degree of lipophilicity. |

The presence of aryl substituents on a 1,3,4-oxadiazole ring is known to significantly decrease aqueous solubility compared to alkyl substituents.[6][7] While 2,5-dibromo-1,3,4-oxadiazole does not have aryl groups, the principle that bulky, non-ionizable substituents reduce water solubility is applicable.

Theoretical Solubility Profile: A Predictive Analysis

Based on the principle of "like dissolves like," we can predict the general solubility behavior of 2,5-dibromo-1,3,4-oxadiazole in different classes of organic solvents.[8]

Nonpolar Solvents

-

Examples: Hexane, Cyclohexane, Toluene, Carbon Tetrachloride

-

Expected Solubility: Moderate to Good. The relatively nonpolar nature of the molecule, as suggested by its calculated XLogP3 and the presence of two bromine atoms, indicates that it should be reasonably soluble in nonpolar solvents. The van der Waals forces between the solute and the solvent molecules would be the primary intermolecular interactions.

Polar Aprotic Solvents

-

Examples: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Expected Solubility: Good to High. These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar 1,3,4-oxadiazole ring. The absence of acidic protons in these solvents prevents strong hydrogen bonding with the solute, which can sometimes hinder the dissolution of certain molecules.

Polar Protic Solvents

-

Examples: Water, Methanol, Ethanol, Isopropanol

-

Expected Solubility: Low to Moderate. While the oxadiazole ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, the overall molecule lacks hydrogen bond donating capabilities. The energy required to break the strong hydrogen bonds within the protic solvent to accommodate the solute molecules may not be fully compensated by the formation of new solute-solvent interactions. As a general trend for 1,3,4-oxadiazoles, increasing the size and nonpolar nature of the substituents decreases solubility in polar protic solvents like water.[6][7]

Experimental Determination of the Solubility Profile

Theoretical predictions provide a valuable starting point, but accurate solubility data must be determined experimentally. The following protocols are designed to be robust and reliable for generating a comprehensive solubility profile of 2,5-dibromo-1,3,4-oxadiazole.

The "Gold Standard": Equilibrium Shake-Flask Method

The shake-flask method is widely considered the most reliable technique for determining thermodynamic equilibrium solubility.[9][10][11]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

-

Preparation:

-

To a series of glass vials, add an excess amount of 2,5-dibromo-1,3,4-oxadiazole (e.g., 10 mg). The exact amount is not critical, but there must be undissolved solid remaining at the end of the experiment.[10]

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][11] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) to remove any remaining solid particles.

-

-

Analysis:

-

Quantify the concentration of 2,5-dibromo-1,3,4-oxadiazole in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This will require the prior development of a calibration curve with known concentrations of the compound.

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.[1][12]

Principle

A calibration curve is generated by injecting known concentrations of the compound into the HPLC system and measuring the corresponding peak areas. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Experimental Workflow

Caption: Workflow for Solubility Determination using HPLC.

Detailed Protocol

-

Method Development:

-

Develop a suitable HPLC method for 2,5-dibromo-1,3,4-oxadiazole. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

-

Calibration Curve:

-

Prepare a stock solution of 2,5-dibromo-1,3,4-oxadiazole of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards.[1]

-

Inject each standard into the HPLC and record the peak area.

-

Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Sample Analysis:

-

Take the filtered supernatant from the shake-flask experiment.

-

Dilute the sample with the mobile phase to a concentration that falls within the linear range of your calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 2,5-dibromo-1,3,4-oxadiazole in the original solvent.

-

Gravimetric Method

The gravimetric method is a simpler, albeit less sensitive, technique that can be used for compounds with moderate to high solubility in volatile solvents.[7]

Principle

A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Protocol

-

Preparation and Equilibration:

-

Prepare a saturated solution of 2,5-dibromo-1,3,4-oxadiazole in the desired volatile organic solvent using the shake-flask method as described above.

-

-

Measurement:

-

Weigh a clean, dry evaporating dish (W₁).

-

Carefully pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Weigh the evaporating dish with the solution (W₂).

-

-

Evaporation:

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

-

Allow the dish to cool in a desiccator and then weigh it (W₃).

-

-

Calculation:

-

Mass of the dissolved solute = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility can be expressed as grams of solute per gram of solvent or converted to other units using the solvent's density.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table of Expected and Experimental Solubility

| Solvent | Solvent Class | Polarity Index | Expected Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | 0.1 | Moderate to Good | [Record experimental value] |

| Toluene | Nonpolar | 2.4 | Moderate to Good | [Record experimental value] |

| Dichloromethane | Polar Aprotic | 3.1 | Good to High | [Record experimental value] |

| Acetone | Polar Aprotic | 5.1 | Good to High | [Record experimental value] |

| Acetonitrile | Polar Aprotic | 5.8 | Good to High | [Record experimental value] |

| Tetrahydrofuran | Polar Aprotic | 4.0 | Good to High | [Record experimental value] |

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | Good to High | [Record experimental value] |

| Ethanol | Polar Protic | 4.3 | Low to Moderate | [Record experimental value] |

| Methanol | Polar Protic | 5.1 | Low to Moderate | [Record experimental value] |

| Water | Polar Protic | 10.2 | Very Low | [Record experimental value] |

Conclusion

While a definitive, quantitative solubility profile for 2,5-dibromo-1,3,4-oxadiazole in a wide array of organic solvents requires empirical determination, a strong theoretical framework based on its physicochemical properties can guide the experimental process. The methodologies outlined in this guide provide a robust foundation for researchers to generate high-quality, reliable solubility data. A comprehensive understanding of the solubility of this versatile building block will undoubtedly accelerate its application in the development of novel therapeutics and advanced materials.

References

- BenchChem. (2025). An In-depth Technical Guide to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. BenchChem.

- Der Pharma Chemica. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles.

- Determination of Solubility by Gravimetric Method. (n.d.).

- International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.

- JoVE. (2020). Solubility - Concept.

- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Lund University Publications. (n.d.).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- PubChem. (n.d.). 2,5-Dibromo-1,3,4-oxadiazole.

- Research and Reviews. (2015).

- ResearchGate. (2019).

- ResearchGate. (2025).

- Scribd. (n.d.).

- StatPearls - NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility.

- Taylor & Francis Online. (2019).

- Wikipedia. (n.d.). Solubility.

- Diva-portal.org. (2025). Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- PMC. (n.d.).

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACS Publications. (2009).

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. ijmspr.in [ijmspr.in]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-1,3,4-oxadiazole

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2,5-dibromo-1,3,4-oxadiazole as a versatile electrophilic scaffold. The 1,3,4-oxadiazole motif is a privileged structure in medicinal chemistry and materials science, valued for its favorable pharmacokinetic properties and metabolic stability.[1][2][3] The ability to functionalize this core at the 2- and 5-positions via robust carbon-carbon and carbon-nitrogen bond-forming reactions is of paramount importance for generating novel molecular entities. This document details the underlying principles, provides field-proven step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the scientific community. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in drug design.[4] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5]

2,5-Dibromo-1,3,4-oxadiazole serves as an ideal precursor for creating symmetrically and asymmetrically substituted derivatives. The two bromine atoms provide reactive handles for sequential or double cross-coupling, enabling the construction of complex molecular architectures from a simple, readily accessible starting material.

Synthesis of the Starting Material: 2,5-Dibromo-1,3,4-oxadiazole

Before functionalization, a reliable supply of the starting material is necessary. A common and effective method involves a two-step synthesis starting from 4-bromobenzoyl chloride.[6][7]

Protocol 1: Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

-

Step 1: Formation of N,N'-bis(4-bromobenzoyl)hydrazine:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromobenzoyl chloride (2.0 equiv.) in an anhydrous solvent like chloroform.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of hydrazine hydrate (1.0 equiv.) and triethylamine (2.2 equiv., as an acid scavenger) dropwise while maintaining the low temperature.[7]

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Collect the precipitated solid by filtration, wash with water and a cold solvent, and dry under a vacuum to yield the diacylhydrazine intermediate.

-

-

Step 2: Cyclodehydration to the Oxadiazole:

-

Place the dried N,N'-bis(4-bromobenzoyl)hydrazine from the previous step into a clean, dry round-bottom flask.

-

Add phosphorus oxychloride (POCl₃, 3-5 equiv.), which serves as both the dehydrating agent and the solvent.[6][7]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

The solid product, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, will precipitate. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and dry.[7]

-

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Their power lies in the predictable and efficient catalytic cycle involving Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the oxadiazole, forming a Pd(II) complex.

-

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]

Core Protocols for Functionalization

The following protocols are designed as robust starting points for research and development. All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl linkages due to the stability and low toxicity of the boronic acid reagents.[8][10][11] This protocol details the double coupling to produce a symmetrically substituted oxadiazole.

Protocol 2: Double Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add 2,5-dibromo-1,3,4-oxadiazole (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), a base such as Na₂CO₃ or K₂CO₃ (4.0 equiv.), and a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr) if using a two-phase system.[12]

-

Catalyst Addition: Add the palladium catalyst, for instance, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol %).[12][13]

-

Solvent Addition: Add a degassed solvent system. A mixture of toluene and water (e.g., 4:1 v/v) is often effective.[12][14]

-

Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously overnight (12-24 hours). Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-diaryl-1,3,4-oxadiazole.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 75-90 | [12] |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-85 | [6][11] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 80-95 | [8] |

Scientist's Note: The choice of base is crucial. For sensitive substrates, a milder base like K₂CO₃ or Cs₂CO₃ may be preferable. The addition of a phase-transfer catalyst can significantly improve reaction rates in biphasic systems by facilitating the transport of the anionic boronate complex into the organic phase.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful route to C(sp²)-C(sp) bonds, creating arylalkynes which are valuable intermediates and functional materials.[15][16] The reaction typically requires a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[17][18]

Protocol 3: Double Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add 2,5-dibromo-1,3,4-oxadiazole (1.0 equiv.), the terminal alkyne (2.5-3.0 equiv.), and copper(I) iodide (CuI) (5-10 mol %).

-

Solvent and Base: Add a suitable solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine), which also serves as a solvent.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (3-5 mol %) or Pd(PPh₃)₄ (3-5 mol %).[18]

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the amine base under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Scientist's Note: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).[16] This can be minimized by ensuring strictly anaerobic conditions and using the minimum necessary amount of the copper co-catalyst. Copper-free Sonogashira protocols exist and may be advantageous for complex substrates.[17]

Buchwald-Hartwig Amination: Accessing Key Amino-Heterocycles

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[9][19] This reaction is essential for synthesizing many pharmacologically active compounds.

Protocol 4: Double Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube or glovebox, combine 2,5-dibromo-1,3,4-oxadiazole (1.0 equiv.), the desired amine (2.5-3.0 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (3.0-4.0 equiv.).[9][20]

-

Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol %) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 4-8 mol %).[19][20][21]

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat to 80-110 °C for 12-24 hours. The reaction mixture typically becomes dark and heterogeneous.

-

Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.

Scientist's Note: The choice of ligand is critical for success in Buchwald-Hartwig aminations.[19] Sterically bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition. The reaction is highly sensitive to air and moisture, so rigorous inert atmosphere techniques are mandatory.[20]

Experimental Workflow and Strategic Considerations

A successful cross-coupling campaign relies on a systematic workflow from setup to analysis. Key strategic decisions, such as controlling stoichiometry for regioselectivity, are paramount.

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 2. Research Journal of Chemical Sciences : Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review - ISCA [isca.me]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scielo.br [scielo.br]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. depts.washington.edu [depts.washington.edu]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Functionalization of 2,5-Dibromo-1,3,4-Oxadiazole with Amine and Thiol Nucleophiles

Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Chemistry

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties, stemming from the electron-deficient nature of the diazole core, make it a highly sought-after motif. In drug discovery, the 1,3,4-oxadiazole moiety is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles. This has led to its incorporation into a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] In materials science, the electron-accepting character of the 1,3,4-oxadiazole ring makes it a valuable component in the design of organic light-emitting diodes (OLEDs) and other organic electronic materials.

The 2,5-disubstituted-1,3,4-oxadiazole framework is of particular interest, as the substituents at these positions can be tailored to modulate the molecule's biological activity or material properties. A powerful strategy for accessing a diverse library of such compounds is the post-synthetic functionalization of a pre-formed, di-halogenated oxadiazole core. This application note provides a detailed guide to the functionalization of 2,5-dibromo-1,3,4-oxadiazole with amine and thiol nucleophiles via nucleophilic aromatic substitution (SNAr). We will delve into the underlying reaction mechanisms, provide validated experimental protocols, and discuss the critical parameters that govern the success of these transformations.

Core Concept: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Heterocycle

The carbon atoms of the 1,3,4-oxadiazole ring are electron-deficient due to the inductive effect of the two nitrogen atoms and the oxygen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. The SNAr reaction on 2,5-dibromo-1,3,4-oxadiazole proceeds through a stepwise addition-elimination mechanism.

The key steps are:

-

Nucleophilic Attack: The nucleophile (an amine or a thiol) attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the oxadiazole ring.

-

Elimination of the Leaving Group: The aromaticity of the oxadiazole ring is restored by the elimination of the bromide ion, yielding the substituted product.

Due to the symmetrical nature of the starting material, the initial monosubstitution can occur at either the C2 or C5 position. Subsequent disubstitution can lead to either symmetrical or unsymmetrical products, depending on the reaction conditions and the nucleophiles used.

Figure 2: Workflow for the amination of 2,5-dibromo-1,3,4-oxadiazole.

Table 1: Representative Reaction Conditions for Amination

| Amine Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Primary Arylamine | K₂CO₃ | DMF | 80-100 | 8-12 |

| Secondary Arylamine | K₂CO₃ | DMSO | 100-120 | 12-24 |

| Primary Aliphatic | Et₃N | Acetonitrile | Reflux | 6-10 |

| Secondary Aliphatic | DIPEA | NMP | 100 | 12-18 |

Functionalization with Thiols: Synthesis of 2,5-Dithio-1,3,4-oxadiazoles

The reaction with thiols follows a similar SNAr pathway to yield 2,5-bis(thio)-1,3,4-oxadiazole derivatives. Due to the higher acidity of the thiol proton compared to the amine proton, the reaction can often be carried out under slightly different basic conditions. The thiolate anion, generated in situ, is a potent nucleophile for this transformation.

Protocol 3: Synthesis of Symmetrical 2,5-Bis(arylthio)-1,3,4-oxadiazoles

Materials:

-

2,5-Dibromo-1,3,4-oxadiazole

-

Aryl thiol (2.2 eq)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl thiol (2.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C and add potassium carbonate (2.5 eq) or sodium hydride (2.2 eq) portion-wise. Caution: If using NaH, handle with extreme care as it is flammable and reacts violently with water.

-

Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

-

Add a solution of 2,5-dibromo-1,3,4-oxadiazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and quench by the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2,5-bis(arylthio)-1,3,4-oxadiazole.

Figure 3: Workflow for the thiolation of 2,5-dibromo-1,3,4-oxadiazole.

Table 2: Representative Reaction Conditions for Thiolation

| Thiol Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Aryl Thiol | K₂CO₃ | DMF | 50-70 | 4-8 |

| Alkyl Thiol | NaH | THF | Room Temp to 50 | 2-6 |

| Heteroaryl Thiol | Cs₂CO₃ | Acetonitrile | 60-80 | 6-12 |

Considerations for Sequential Functionalization

The synthesis of unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by controlling the stoichiometry of the first nucleophile and then introducing a second, different nucleophile. This generally requires careful control of reaction conditions to favor mono-substitution in the first step. Lowering the reaction temperature and using only a slight excess (1.0-1.2 equivalents) of the first nucleophile can often favor the formation of the 2-substituted-5-bromo-1,3,4-oxadiazole intermediate. After isolation and purification of this intermediate, it can then be subjected to a second SNAr reaction with a different nucleophile to yield the unsymmetrical product.

Conclusion

The functionalization of 2,5-dibromo-1,3,4-oxadiazole with amines and thiols via nucleophilic aromatic substitution is a robust and versatile strategy for the synthesis of a diverse range of 2,5-disubstituted-1,3,4-oxadiazole derivatives. The electron-deficient nature of the oxadiazole ring facilitates these transformations, which can be readily achieved under well-defined reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers in drug discovery and materials science to explore the chemical space around this privileged scaffold, enabling the development of novel molecules with tailored properties.

References

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

-

A Journey Through the Oxadiazole-Based Compounds: From Synthesis to Applications. (n.d.). Retrieved from [Link]

-

Merugu, K. S., Kurnool, A., Lakkakula, V. K., Pujari, J. N., Abbavaram, B. R., & Golla, N. S. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2014). An efficient one-pot catalyzed synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and evaluation of their antimicrobial activities. RSC Advances, 4(75), 39867-39873. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Khan, M. S., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42B(4), 900-904. [Link]

-

Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(11), 2056-2067. [Link]

-

Rahimizadeh, M., Pordel, M., Ramezani, H., Bakavoli, M., & Reza, M. (2010). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Journal of the Korean Chemical Society, 54(5), 589-592. [Link]

Sources

Using 2,5-dibromo-1,3,4-oxadiazole as a linker in metal-organic frameworks (MOFs)

Application Note & Protocol

Leveraging 2,5-Dibromo-1,3,4-Oxadiazole for Advanced Metal-Organic Framework Functionalization

Audience: Researchers, scientists, and drug development professionals in the fields of materials chemistry, medicinal chemistry, and nanotechnology.

Abstract: This document provides a comprehensive guide to the strategic use of 2,5-dibromo-1,3,4-oxadiazole as a versatile building block for the functionalization of metal-organic frameworks (MOFs). While direct synthesis of MOFs using this linker is an emerging area, its true potential lies in post-synthetic modification (PSM), where the reactive bromine atoms serve as handles for introducing diverse functionalities. This application note details the synthesis of 2,5-dibromo-1,3,4-oxadiazole, a hypothetical yet detailed protocol for its incorporation into a well-known MOF structure via PSM, and explores the potential applications of the resulting functionalized MOFs in drug delivery and bio-imaging, drawing on the known bioactivity of the 1,3,4-oxadiazole core.

Introduction: The Strategic Advantage of 2,5-Dibromo-1,3,4-Oxadiazole in MOF Chemistry

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and chemical versatility make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2] The functionalization of MOFs is key to tailoring their properties for specific applications. Post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new functional groups into pre-existing MOF structures, offering a pathway to materials that are inaccessible through direct synthesis.[2][3][4]

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] Introducing this moiety into a MOF architecture could impart these biological activities to the framework, creating advanced drug delivery systems or active therapeutic materials.

2,5-Dibromo-1,3,4-oxadiazole is a particularly attractive reagent for MOF functionalization. The two bromine atoms provide reactive sites for a variety of cross-coupling reactions, allowing for the covalent attachment of this valuable heterocycle to the organic linkers of a MOF. This application note will explore the synthesis of this linker and its application in the post-synthetic modification of MOFs.

Synthesis of the 2,5-Dibromo-1,3,4-Oxadiazole Linker

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several established methods.[5][9][10] A common approach involves the cyclization of a diacylhydrazine using a dehydrating agent. For the synthesis of 2,5-dibromo-1,3,4-oxadiazole, a suitable starting material would be oxalyl dihydrazide, which can be brominated and cyclized.

Proposed Synthetic Protocol

A potential route for the synthesis of 2,5-dibromo-1,3,4-oxadiazole is outlined below. This protocol is based on established methods for the synthesis of related 1,3,4-oxadiazole derivatives.

dot

Caption: Proposed synthetic workflow for 2,5-dibromo-1,3,4-oxadiazole.

Step-by-Step Protocol:

-

Synthesis of Oxalyl Dihydrazide:

-

To a solution of diethyl oxalate in ethanol, add hydrazine hydrate dropwise with stirring at room temperature.

-

A white precipitate of oxalyl dihydrazide will form.

-

Stir the mixture for 2-3 hours to ensure complete reaction.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

-

Bromination and Cyclization to 2,5-Dibromo-1,3,4-Oxadiazole:

-

Suspend the oxalyl dihydrazide in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide (NBS) in portions to the suspension with vigorous stirring.

-

The reaction is exothermic and should be cooled in an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

The reaction mixture will likely change color, indicating the formation of bromine.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by purification using column chromatography.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The chemical and physical properties of 2,5-dibromo-1,3,4-oxadiazole are available in public databases.[11]

Post-Synthetic Modification (PSM) of MOFs with 2,5-Dibromo-1,3,4-Oxadiazole

The true utility of 2,5-dibromo-1,3,4-oxadiazole in MOF chemistry is realized through post-synthetic modification. The bromine atoms can be readily displaced or used in cross-coupling reactions to covalently link the oxadiazole ring to the MOF's organic linkers.

Hypothetical PSM Protocol: Functionalization of UiO-66-NH₂

UiO-66 is a well-studied zirconium-based MOF known for its exceptional thermal and chemical stability. The amino-functionalized derivative, UiO-66-NH₂, provides a convenient platform for PSM. In this hypothetical protocol, we propose the functionalization of UiO-66-NH₂ with 2,5-dibromo-1,3,4-oxadiazole via a nucleophilic aromatic substitution reaction.

dot

Caption: Workflow for the post-synthetic modification of UiO-66-NH₂.

Step-by-Step Protocol:

-

Activation of UiO-66-NH₂:

-

Immerse the as-synthesized UiO-66-NH₂ in a suitable solvent (e.g., N,N-dimethylformamide, DMF) for 24 hours to exchange the guest molecules.

-

Decant the solvent and repeat the process three times.

-

Activate the MOF by heating under vacuum to remove the solvent from the pores.

-

-

Post-Synthetic Modification Reaction:

-

Suspend the activated UiO-66-NH₂ in a dry, aprotic solvent such as anhydrous toluene in a reaction vessel.